Cas no 72881-27-7 (Milk lactone)

Milk lactone 化学的及び物理的性質
名前と識別子
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- Milk lactone
- 5-(6)-Decenoic acids mixture
- 5-(6)-Decenoic acid
- 5-(6)-decylenic acid
- Mixture of 5-(6)-decenoic acids
- AS-57206
- CHEBI:50467
- 2-decylenic acid
- 72881-27-7
- (E)-dec-2-enoic acid
- (2E)-dec-2-enoic acid
- (2E)-2-Decenoic acid
- Dec-2-enoic acid
- 334-49-6
- 2-Decenoic acid
- 2-Decenoic acid, (2E)-
- 10:1, n-8 trans
- C10:1, n-8 trans
- BS-22322
- 2-Decenoic acid, (E)-
- UNII-332T8TH7B1
- 2-DECENOIC ACID, TRANS-
- 2-Decensaeure
- SCHEMBL417923
- DTXSID20904657
- C10:1
- 8H370297TA
- D0098
- J-009460
- 2E-decylenic acid
- 332T8TH7B1
- 3913-85-7
- UNII-8H370297TA
- SCHEMBL417924
- CHEMBL2229622
- 26446-27-5
- (2E)-decenoic acid
- D89593
- 5- and 6-Decenoic acid
- (2E)-2-Decenoic acid #
- LMFA01030029
- 1-nonenylcarboxylic acid
- (E)-2-Decenoic acid
- J-019190
- NS00041551
- (E)-2-decenoicacid
- (Z)-2-decanoic acid
- A913342
- 3E-decenoic acid
- Q27122082
- EINECS 206-378-5
- trans-dec-2-enoic acid
- Dec-2-en-saeure
- EINECS 247-698-5
- (E)-2-DECENOIC ACID [FHFI]
- r-4-aminomethyl-thiazolidine-3-carboxylicacidtert-butylester
- C10:1n-8
- trans-2-Decenoic Acid
- FEMA NO. 3913
- MFCD00039530
- CHEBI:50465
- Decenoic acid
- AKOS004908023
- trans-2-Decylenic Acid
- (E)-2-Decensaeure
- AKOS037645109
- EN300-193394
- 2E-DECENOIC ACID
- 2-trans-decenoic acid
- E-2-Decenoic acid
- 5(6)-Decenoic acid
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- インチ: InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8+
- InChIKey: WXBXVVIUZANZAU-CMDGGOBGSA-N
- ほほえんだ: CCCCCCC/C=C/C(=O)O
計算された属性
- せいみつぶんしりょう: 170.13068
- どういたいしつりょう: 170.13068
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 7
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 3.8
じっけんとくせい
- 密度みつど: 0.936
- ふってん: 278.6 °C at 760 mmHg
- フラッシュポイント: 185 °C
- PSA: 37.30000
- LogP: 2.98770
- FEMA: 3742 | 5- AND 6-DECENOIC ACID
Milk lactone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D910100-25g |
5-(6)-Decenoic Acids |
72881-27-7 | 95% | 25g |
¥414.00 | 2022-01-12 | |
A2B Chem LLC | AY22536-5g |
5-(6)-Decenoic Acids Mixture |
72881-27-7 | ≥95.0% | 5g |
$50.00 | 2024-04-19 | |
Aaron | AR01FY38-100g |
5-(6)-Decenoic Acids Mixture |
72881-27-7 | 98% | 100g |
$187.00 | 2025-02-11 | |
Aaron | AR01FY38-5g |
5-(6)-Decenoic Acids Mixture |
72881-27-7 | 98% | 5g |
$13.00 | 2025-02-11 | |
Aaron | AR01FY38-25g |
5-(6)-Decenoic Acids Mixture |
72881-27-7 | 98% | 25g |
$51.00 | 2025-02-11 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D910100-100g |
5-(6)-Decenoic Acids |
72881-27-7 | 95% | 100g |
¥1,080.00 | 2022-01-12 | |
1PlusChem | 1P01FXUW-5g |
5-(6)-Decenoic Acids Mixture |
72881-27-7 | ≥95.0% | 5g |
$55.00 | 2024-04-21 | |
A2B Chem LLC | AY22536-1g |
5-(6)-Decenoic Acids Mixture |
72881-27-7 | ≥95.0% | 1g |
$27.00 | 2024-04-19 | |
A2B Chem LLC | AY22536-25g |
5-(6)-Decenoic Acids Mixture |
72881-27-7 | ≥95.0% | 25g |
$126.00 | 2024-04-19 | |
1PlusChem | 1P01FXUW-1g |
5-(6)-Decenoic Acids Mixture |
72881-27-7 | ≥95.0% | 1g |
$34.00 | 2024-04-21 |
Milk lactone 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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2. Book reviews
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
Milk lactoneに関する追加情報
Recent Advances in the Study of 72881-27-7 and Milk Lactone: Implications for Chemical Biology and Pharmaceutical Applications
The compound with the CAS number 72881-27-7, commonly referred to as Milk lactone, has garnered significant attention in recent years due to its unique chemical properties and potential applications in the fields of chemical biology and pharmaceuticals. This research briefing aims to synthesize the latest findings on this compound, focusing on its structural characteristics, biological activities, and emerging therapeutic uses. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, as well as its potential as a flavoring agent in the food industry.
One of the most notable advancements in the study of 72881-27-7 is its application in drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Milk lactone derivatives exhibit potent antimicrobial activity against a range of Gram-positive bacteria, including Staphylococcus aureus. The researchers utilized a combination of molecular docking and in vitro assays to identify the mechanism of action, which involves the disruption of bacterial cell wall synthesis. These findings suggest that Milk lactone could serve as a scaffold for the development of novel antibiotics.
In addition to its antimicrobial properties, Milk lactone has been investigated for its potential in cancer therapy. A recent preprint on bioRxiv revealed that certain analogs of 72881-27-7 exhibit selective cytotoxicity against triple-negative breast cancer (TNBC) cells. The study employed high-throughput screening and transcriptomic analysis to elucidate the compound's ability to induce apoptosis via the mitochondrial pathway. These results underscore the therapeutic potential of Milk lactone in addressing hard-to-treat cancers, although further preclinical studies are warranted.
The chemical synthesis and optimization of 72881-27-7 have also seen significant progress. A 2024 paper in Organic Letters described a novel, eco-friendly catalytic system for the enantioselective synthesis of Milk lactone, achieving a 95% yield and 99% enantiomeric excess. This breakthrough not only enhances the scalability of Milk lactone production but also reduces the environmental impact associated with traditional synthetic methods. Such advancements are critical for meeting the growing demand for this compound in both research and industrial applications.
Beyond its pharmaceutical potential, Milk lactone has been explored for its role in flavor and fragrance chemistry. A collaborative study between academic and industry researchers, published in Flavour and Fragrance Journal, identified Milk lactone as a key contributor to the creamy, dairy-like aroma in certain food products. The study utilized gas chromatography-olfactometry (GC-O) and sensory evaluation to correlate specific structural features of 72881-27-7 with its olfactory properties. These insights are valuable for the food industry, where natural flavor enhancers are increasingly sought after.
In conclusion, the compound 72881-27-7 (Milk lactone) represents a versatile and promising molecule with diverse applications in chemical biology and pharmaceuticals. Recent research has illuminated its potential as an antimicrobial agent, anticancer candidate, and flavoring additive, while also advancing its synthetic accessibility. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical or industrial applications. The continued exploration of Milk lactone and its derivatives is likely to yield further breakthroughs in the coming years.
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